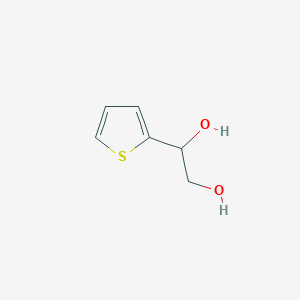

1,2-Ethanediol, 1-(2-thienyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Ethanediol, 1-(2-thienyl)- is a useful research compound. Its molecular formula is C6H8O2S and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Ethanediol, 1-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to 1,2-Ethanediol, 1-(2-thienyl)-

1,2-Ethanediol, 1-(2-thienyl)-, commonly known as thiophenol ethylene glycol, is an organic compound with notable applications in various scientific fields, particularly in medicinal chemistry and materials science. This compound features a thienyl group attached to a 1,2-ethanediol backbone, which enhances its chemical properties and potential utility in diverse applications.

Medicinal Chemistry

1,2-Ethanediol, 1-(2-thienyl)- has been explored for its potential in drug development due to its structural similarities with known pharmacophores. The thienyl moiety can enhance drug solubility and bioavailability.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to 1,2-ethanediol derivatives have shown efficacy against various bacterial strains and fungi .

- Anticancer Properties : Studies have suggested that thienyl-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways that lead to cell death .

Agricultural Applications

The compound is also being investigated for use in agriculture as a plant growth regulator and pesticide. Its ability to interact with plant metabolic pathways makes it a candidate for enhancing crop yields and resistance to pathogens.

- Fungicidal Activity : Certain derivatives demonstrate potent antifungal activity against phytopathogenic fungi, making them valuable for crop protection .

Materials Science

In materials science, 1,2-Ethanediol, 1-(2-thienyl)- is being studied for its role in synthesizing novel polymers and composites.

- Polymer Synthesis : The compound can be used as a monomer in the production of specialty polymers with tailored properties. Its inclusion can enhance thermal stability and mechanical strength of the resulting materials .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

- Esterification : Reacting with acids to form esters that have applications in fragrance and flavor industries.

- Reduction Reactions : Serving as a substrate for enzymatic or chemical reduction processes to yield alcohols or other functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thienyl derivatives found that 1,2-Ethanediol, 1-(2-thienyl)- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, showing promising results comparable to established antibiotics .

Case Study 2: Agricultural Use

Field trials were performed using formulations containing this compound to assess its effectiveness as a fungicide. Results indicated a substantial reduction in fungal infections on crops treated with the thienyl derivative compared to untreated controls, highlighting its potential as an agricultural bioproduct .

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple pathogens |

| Agricultural Science | Plant Growth Regulator | Increased crop yields |

| Materials Science | Polymer Production | Enhanced mechanical properties |

| Chemical Synthesis | Intermediate for Synthesis | Versatile reactions |

Eigenschaften

IUPAC Name |

1-thiophen-2-ylethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMFOUCNNYYUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451164 |

Source

|

| Record name | 1,2-Ethanediol, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-50-5 |

Source

|

| Record name | 1,2-Ethanediol, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.